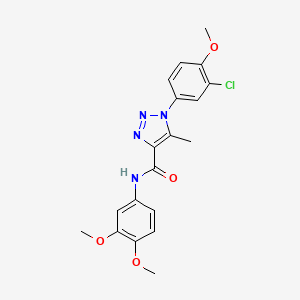

1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals

Méthodes De Préparation

The synthesis of 1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity.

Substitution Reactions: The introduction of the 3-chloro-4-methoxyphenyl and 3,4-dimethoxyphenyl groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the triazole derivative with an appropriate amine under mild conditions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Analyse Des Réactions Chimiques

1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic rings. Common reagents include halides and alkoxides.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Applications De Recherche Scientifique

1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for antifungal, antibacterial, and anticancer properties.

Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new chemical entities.

Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mécanisme D'action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in the compound’s biological effects.

Comparaison Avec Des Composés Similaires

1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

Fluconazole: A well-known antifungal agent with a triazole core, used to treat fungal infections.

Voriconazole: Another antifungal triazole derivative with a broader spectrum of activity.

Rufinamide: A triazole-based anticonvulsant used in the treatment of epilepsy.

Activité Biologique

The compound 1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure can be represented as follows:

- Molecular Formula : C18H18ClN5O3

- Molecular Weight : 373.82 g/mol

The presence of methoxy and chloro substituents is expected to influence the biological activity through various interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

-

Antitumor Activity :

- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant cytotoxicity against human cancer cell lines such as HL-60 (leukemia), A549 (lung cancer), MCF-7 (breast cancer), SW480 (colon cancer), and SMMC-7721 (liver cancer) .

- The mechanism of action appears to involve the induction of apoptosis and autophagy through modulation of key signaling pathways including PI3K/Akt/mTOR and ERK .

- Antimicrobial Activity :

Antitumor Studies

A series of experiments were conducted to assess the cytotoxicity of the compound against several cancer cell lines using MTS assays. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|

| HL-60 | 5.0 | More effective than DDP |

| A549 | 4.8 | Comparable to Taxol |

| MCF-7 | 6.0 | Effective |

| SW480 | 7.5 | Moderate |

| SMMC-7721 | 3.5 | Highly effective |

DDP = Cisplatin; Taxol = Paclitaxel

Mechanistic Insights

The compound's mechanism involves:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Inhibition of Proliferation : Downregulating key growth factors and pathways that promote tumor growth.

Studies indicate that compounds with higher numbers of methoxy groups exhibit increased cytotoxicity, suggesting that electronic effects play a crucial role in their activity .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

- Case Study on Lung Cancer :

- Combination Therapy :

Propriétés

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O4/c1-11-18(19(25)21-12-5-7-16(27-3)17(9-12)28-4)22-23-24(11)13-6-8-15(26-2)14(20)10-13/h5-10H,1-4H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTVERXHFHCPAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.